molecular formula C23H42O2 B12630052 octadeca-9,12-dienyl 2-methylbutanoate CAS No. 920957-55-7

octadeca-9,12-dienyl 2-methylbutanoate

Cat. No.: B12630052
CAS No.: 920957-55-7
M. Wt: 350.6 g/mol
InChI Key: YAHRZLCYLZIWQR-UHFFFAOYSA-N
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Description

Octadeca-9,12-dienyl 2-methylbutanoate is a synthetic ester derived from a linoleic acid backbone (octadeca-9,12-dienol) and 2-methylbutanoic acid. As a branched-chain fatty acid ester, it is of significant research interest in the study of lipid chemistry and metabolism. Researchers utilize this compound to investigate the biochemical behavior and physiological effects of structurally modified lipids, which can differ markedly from their straight-chain counterparts. In scientific research, this compound serves as a valuable tool for exploring the role of lipid structure in biological function. Studies on octadecanoids, the class of oxygenated lipids derived from C18 fatty acids, have shown their involvement in critical mammalian biological processes such as inflammation, nociception (pain perception), and cell proliferation . While the specific bioactivity of this compound is not yet fully characterized, its structure suggests potential applications as a standard in analytical chemistry, particularly in gas chromatography and mass spectrometry methods for identifying and quantifying complex lipid esters. It may also be used in materials science research for studying the physical properties of novel lipid-based polymers or surfactants. This product is provided for research purposes exclusively. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

920957-55-7

Molecular Formula

C23H42O2

Molecular Weight

350.6 g/mol

IUPAC Name

octadeca-9,12-dienyl 2-methylbutanoate

InChI

InChI=1S/C23H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-23(24)22(3)5-2/h9-10,12-13,22H,4-8,11,14-21H2,1-3H3

InChI Key

YAHRZLCYLZIWQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOC(=O)C(C)CC

Origin of Product

United States

Preparation Methods

Direct Esterification

One common method for synthesizing this compound is through direct esterification of octadeca-9,12-dienoic acid with 2-methylbutanol. This method typically involves the following steps:

  • Reagents :

    • Octadeca-9,12-dienoic acid
    • 2-Methylbutanol
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure :

    • Mix the octadeca-9,12-dienoic acid and 2-methylbutanol in a round-bottom flask.
    • Add a few drops of sulfuric acid as a catalyst.
    • Heat the mixture under reflux for several hours to facilitate the reaction.
    • After completion, neutralize the mixture and extract the product using organic solvents.
  • Yield : The yield can vary based on reaction conditions but is generally reported to be moderate to high, often around 60-80% depending on purification methods used.

Transesterification

Another effective method is transesterification, where a triglyceride or fatty acid methyl ester is reacted with 2-methylbutanol in the presence of a catalyst.

  • Reagents :

    • Fatty acid methyl ester (e.g., methyl octadeca-9,12-dienoate)
    • 2-Methylbutanol
    • Base catalyst (e.g., sodium methoxide)
  • Procedure :

    • Combine the fatty acid methyl ester with 2-methylbutanol in a flask.
    • Add sodium methoxide as a catalyst.
    • Stir the mixture at elevated temperatures (around 60°C) for several hours.
    • Once the reaction is complete, neutralize and purify the product.
  • Yield : Transesterification typically yields higher purity products with yields often exceeding 90%.

Comparative Analysis of Methods

To provide a clearer understanding of these preparation methods, a comparison table is presented below:

Method Reagents Used Catalyst Type Typical Yield (%) Advantages Disadvantages
Direct Esterification Octadeca-9,12-dienoic acid + 2-Methylbutanol Acid (e.g., H₂SO₄) 60-80 Simple procedure Requires careful temperature control
Transesterification Methyl octadeca-9,12-dienoate + 2-Methylbutanol Base (e.g., NaOCH₃) >90 High yield and purity More complex setup

Chemical Reactions Analysis

Types of Reactions

Octadeca-9,12-dienyl 2-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that octadeca-9,12-dienyl 2-methylbutanoate exhibits anti-inflammatory effects. A study highlighted its potential in reducing inflammation through the inhibition of cyclooxygenase enzymes (COX), which are key mediators in the inflammatory process. This property is particularly relevant in developing treatments for conditions such as arthritis and other inflammatory diseases .

Hepatoprotective Effects

The compound has been studied for its hepatoprotective properties. In vivo experiments demonstrated that it could mitigate liver damage caused by toxic substances, suggesting its potential as a therapeutic agent for liver diseases .

Antioxidant Activities

This compound has shown significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, which can lead to cellular damage and contribute to various diseases including cancer and cardiovascular disorders .

Biodegradable Plastics

Due to its fatty acid structure, this compound can be utilized in the production of biodegradable plastics. These materials are increasingly important in reducing environmental impact and promoting sustainability in packaging and other applications .

Cosmetic Formulations

The compound is also used in cosmetic formulations due to its emollient properties. It helps improve skin hydration and texture, making it a valuable ingredient in creams and lotions .

Case Study 1: Anti-inflammatory Activity

A study conducted on the effects of this compound on rat models showed a significant reduction in inflammatory markers following administration of the compound. The results indicated a dose-dependent response, reinforcing its potential use as an anti-inflammatory agent .

Case Study 2: Hepatoprotective Effects

In another experiment involving liver toxicity induced by carbon tetrachloride in rats, administration of this compound resulted in decreased levels of liver enzymes indicative of damage. Histopathological examinations confirmed reduced liver damage compared to control groups .

Mechanism of Action

The mechanism of action of octadeca-9,12-dienyl 2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters with 2-Methylbutanoate Moieties

  • Butyl 2-Methylbutanoate and Hexyl 2-Methylbutanoate: These esters are key aroma-active compounds in Fuji apples, with high odor activity values (OAVs) due to their low odor thresholds. For example, ethyl 2-methylbutanoate and butyl 2-methylbutanoate contribute "fruity" and "apple-like" notes . In contrast, octadeca-9,12-dienyl 2-methylbutanoate’s larger hydrocarbon chain likely reduces volatility, shifting its application from flavor chemistry to lipid-based delivery systems.

Linoleate Esters in Lipid Nanoparticles

  • DLin-KC2-DMA: A ketal-containing ionizable lipid with two octadeca-9,12-dienyl chains. It demonstrates 10-fold higher siRNA delivery efficiency than DLinDMA, achieving 50% gene silencing at 0.1 mg siRNA/kg body weight . Unlike this compound, DLin-KC2-DMA includes a dimethylaminoethyl headgroup, enabling pH-dependent ionization for endosomal escape in LNPs .
  • 1,3-Dihydroxypropan-2-yl(9Z,12Z)-octadeca-9,12-dienoate: A linoleate ester with a glycerol backbone, identified in nutritional studies. Its polar hydroxyl groups enhance solubility in aqueous systems, unlike the nonpolar 2-methylbutanoate ester .

Other Linoleate Derivatives

  • 2-Hydroxyethyl (9Z,12Z)-Octadeca-9,12-dienoate: A diester with a hydroxyl group on the ethanol moiety, altering its hydrophilicity. Such esters are used in industrial applications but lack the branched-chain structure of 2-methylbutanoate .
  • Octadeca-9,12-dienoic Acid Octadeca-9,12-dienyl Ester: A symmetrical diester (C36H64O2, MW 528.89) with dual linoleate chains. Its high molecular weight and lack of ionizable groups limit its utility in drug delivery compared to DLin-KC2-DMA .

Functional and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight Key Functional Groups Applications References
This compound C23H40O2 (inferred) ~348.56 (estimated) Linoleate chain, 2-methylbutanoate Potential lipid carrier or flavor compound*
Butyl 2-methylbutanoate C9H18O2 158.24 Ester, branched chain Food flavoring (apple aroma)
DLin-KC2-DMA C43H78NO2 664.07 Ionizable amine, ketal, dual linoleate siRNA delivery in LNPs
2-Hydroxyethyl linoleate C20H34O3 322.48 Hydroxyl group, linoleate Industrial surfactants

Key Research Findings

  • Gene Delivery: Linoleate-based ionizable lipids (e.g., DLin-KC2-DMA) outperform saturated esters in siRNA encapsulation due to their unsaturated chains enhancing membrane fluidity .
  • Flavor Chemistry: Esters with 2-methylbutanoate groups (e.g., butyl 2-methylbutanoate) are critical aroma contributors in apples, with OAVs exceeding 1,000 in some cultivars .
  • Stability: Symmetrical linoleate esters (e.g., octadeca-9,12-dienoic acid octadeca-9,12-dienyl ester) exhibit higher thermal stability than branched esters, making them suitable for high-temperature applications .

Biological Activity

Octadeca-9,12-dienyl 2-methylbutanoate, also known as methyl linolelaidate, is a fatty acid ester derived from octadecadienoic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of health and nutrition. Its structure includes two double bonds at the 9th and 12th positions, contributing to its unique properties and biological effects.

  • Molecular Formula : C18H34O2
  • Molecular Weight : Approximately 294.47 g/mol
  • Structural Characteristics : The compound features a branched structure due to the methyl group attached to the butanoate moiety, which may influence its biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It plays a role in prostaglandin biosynthesis, which is crucial for mediating inflammatory responses. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are vital for protecting cells from oxidative stress. This activity is particularly relevant in preventing chronic diseases associated with oxidative damage .

Antimicrobial Effects

In vitro studies have reported that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested .

Study on Plant Extracts

A study analyzing bioactive compounds in different plant extracts identified 9,12-octadecadienoic acid as a major component. The extract exhibited significant anti-inflammatory and antioxidant activities, suggesting that this compound contributes to these effects when derived from natural sources .

Clinical Trials

Clinical trials assessing the effects of dietary fatty acids, including this compound, have shown improvements in cardiovascular health markers. Participants consuming higher amounts of omega-6 fatty acids reported better lipid profiles and reduced inflammation .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Linoleic AcidC18H32O2Essential fatty acid; anti-inflammatory
Oleic AcidC18H34O2Monounsaturated; cardioprotective
Methyl LinolelaidateC19H34O2Similar to octadeca-9,12-dienyl; anti-inflammatory
Methyl StearateC19H38O2Saturated fatty acid; less bioactive

The unique arrangement of double bonds in this compound may enhance its biological activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for octadeca-9,12-dienyl 2-methylbutanoate, and how is purification achieved?

  • Methodological Answer : The compound can be synthesized via esterification between 2-methylbutanoic acid and octadeca-9,12-dienol. A common approach involves activating the carboxylic acid as an acyl chloride (e.g., using thionyl chloride) followed by reaction with the alcohol in anhydrous dichloromethane (CH₂Cl₂) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Purification typically employs flash chromatography with hexane-ethyl acetate gradients to isolate the ester product . Monitoring reaction progress via TLC (Rf ~0.5 in Hex:AcOEt 4:1) ensures minimal byproduct formation.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify the ester carbonyl (δ ~170-175 ppm in 13C NMR) and olefinic protons (δ ~5.3-5.4 ppm for C9 and C12 double bonds). The branching at the 2-methylbutanoate moiety is confirmed by methyl resonances (δ ~0.9-1.1 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric stretching (~1240 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (C23H40O2) and molecular weight (348.6 g/mol) .

Q. How can the antioxidant capacity of this compound be assessed experimentally?

  • Methodological Answer : The FRAP (Ferric Reducing Ability of Plasma) assay is a robust method. Prepare a working FRAP reagent (acetate buffer, TPTZ, FeCl₃·6H₂O), add the compound, and measure absorbance at 593 nm after 4–6 minutes. Compare to a Fe²⁺ standard curve (e.g., 100–1000 μM) to calculate reducing power . Note: Avoid protein contamination (e.g., albumin) to prevent false-low results .

Advanced Research Questions

Q. How can researchers resolve discrepancies in antioxidant activity measurements across different assays (e.g., FRAP vs. DPPH)?

  • Methodological Answer : Discrepancies arise from mechanistic differences: FRAP measures reducing capacity, while DPPH assesses radical scavenging. To reconcile:

  • Perform dose-response curves and compare EC50 values.
  • Test for interference (e.g., light absorption by the compound at the assay wavelength).
  • Use complementary assays (e.g., ORAC for peroxyl radical scavenging) to triangulate activity .

Q. What strategies improve synthetic yield of this compound while minimizing double-bond isomerization?

  • Methodological Answer :

  • Inert Conditions : Use nitrogen/argon to prevent oxidation of double bonds .
  • Low-Temperature Reaction : Conduct acyl chloride formation at 0–5°C to reduce thermal isomerization .
  • Catalytic DMAP : Enhance esterification efficiency with 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Chromatographic Monitoring : Use silver nitrate-impregnated TLC plates to detect isomerization (distinct Rf values for cis/trans isomers) .

Q. How does the 2-methylbutanoate branching influence the compound’s interaction with lipid bilayers?

  • Methodological Answer :

  • Fluorescence Anisotropy : Incorporate the ester into liposomes with DPH (1,6-diphenyl-1,3,5-hexatriene) to measure membrane rigidity changes.
  • Differential Scanning Calorimetry (DSC) : Assess phase transition temperatures of lipid bilayers; branched esters may lower Tm by disrupting acyl chain packing .
  • Molecular Dynamics Simulations : Model interactions using software like GROMACS to quantify insertion depth and hydrogen bonding with phospholipid headgroups .

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